Receptor Binding Affinity: (±)-Jasmonic Acid Exhibits No Detectable Direct Binding to COI1-JAZ Co-receptor Unlike JA-Ile and Coronatine
In a fluorescence anisotropy-based in vitro binding assay, (±)-jasmonic acid elicited little or no change in anisotropy, indicating negligible direct binding to the GST-COI1/Fl-JAZ1 complex, in stark contrast to the potent agonists coronatine and jasmonoyl-isoleucine (JA-Ile) [1]. This demonstrates that (±)-JA is a metabolic precursor, not a direct signaling ligand, making it unsuitable for experiments requiring direct COI1-JAZ activation.
| Evidence Dimension | COI1-JAZ1 co-receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | No detectable binding |
| Comparator Or Baseline | Coronatine: Kd = 5.0 nM; (+)-7-iso-JA-L-Ile (active isomer): Kd = 29 nM |
| Quantified Difference | Not quantifiable (active vs. inactive) |
| Conditions | In vitro fluorescence anisotropy assay with GST-COI1 and Fl-JAZ1 peptide; pH 7.8, 25°C |
Why This Matters
This confirms (±)-JA is not a suitable agonist for studying direct COI1-JAZ signaling and highlights the superior potency of coronatine or JA-Ile for such studies.
- [1] Takaoka Y, Nagumo K, Azizah IN, et al. A comprehensive in vitro fluorescence anisotropy assay system for screening ligands of the jasmonate COI1–JAZ co-receptor in plants. J Biol Chem. 2019;294(13):5074-5081. View Source
